molecular formula C15H24O4Si B3039814 2-(4-((tert-Butyldimethylsilyl)oxy)-3-methoxyphenyl)acetic acid CAS No. 1344662-01-6

2-(4-((tert-Butyldimethylsilyl)oxy)-3-methoxyphenyl)acetic acid

Cat. No. B3039814
CAS RN: 1344662-01-6
M. Wt: 296.43 g/mol
InChI Key: CEEJJVYXDBUVSM-UHFFFAOYSA-N
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Description

“2-(4-((tert-Butyldimethylsilyl)oxy)-3-methoxyphenyl)acetic acid” is a chemical compound that is commonly used in synthetic glycobiology . It is a versatile reagent that can act both as an aldol donor and an aldol acceptor .


Synthesis Analysis

This compound is employed in the construction of the key tetrahydropyran subunit in a recent synthesis of the marine natural product (–)-dactylodide . It is also used in the stereocontrolled production of erythrose .


Molecular Structure Analysis

The molecular formula of this compound is C8H18O3Si . It has a molecular weight of 190.312 . The exact mass is 190.102524 .


Chemical Reactions Analysis

This compound is used as an important reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 217.3±23.0 °C at 760 mmHg . The flash point is 85.2±22.6 °C . The LogP value is 2.48 , and the vapour pressure is 0.1±0.9 mmHg at 25°C .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4Si/c1-15(2,3)20(5,6)19-12-8-7-11(10-14(16)17)9-13(12)18-4/h7-9H,10H2,1-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEJJVYXDBUVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((tert-Butyldimethylsilyl)oxy)-3-methoxyphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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